molecular formula C11H16N2O2 B11805698 (5-Methyl-6-morpholinopyridin-3-yl)methanol

(5-Methyl-6-morpholinopyridin-3-yl)methanol

Cat. No.: B11805698
M. Wt: 208.26 g/mol
InChI Key: DZUNNKHMQOGHQW-UHFFFAOYSA-N
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Description

(5-Methyl-6-morpholinopyridin-3-yl)methanol is a chemical compound with the molecular formula C11H16N2O2 It is a derivative of pyridine, featuring a morpholine ring and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-6-morpholinopyridin-3-yl)methanol typically involves the reaction of 5-methyl-6-morpholinopyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as crystallization or distillation may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-6-morpholinopyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The methyl and morpholine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5-Methyl-6-morpholinopyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Methyl-6-morpholinopyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Methyl-6-morpholinopyridin-3-yl)boronic acid: Similar structure but with a boronic acid group instead of a hydroxyl group.

    (6-Methylpyridin-3-yl)methanol: Similar structure but without the morpholine ring.

    (5-methylpyrrolidin-3-yl)methanol: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

(5-Methyl-6-morpholinopyridin-3-yl)methanol is unique due to the presence of both a morpholine ring and a hydroxyl group, which confer specific chemical and biological properties

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

(5-methyl-6-morpholin-4-ylpyridin-3-yl)methanol

InChI

InChI=1S/C11H16N2O2/c1-9-6-10(8-14)7-12-11(9)13-2-4-15-5-3-13/h6-7,14H,2-5,8H2,1H3

InChI Key

DZUNNKHMQOGHQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCOCC2)CO

Origin of Product

United States

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